硝唑尼达杂质 2

描述

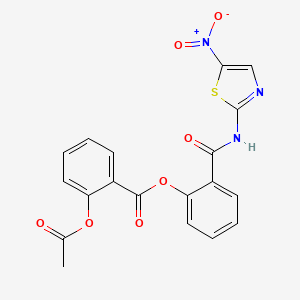

Nitazoxanide Impurity 2, also known as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate, is a chemical substance that is commonly used in the pharmaceutical industry as a reference standard for the quality control of nitazoxanide drugs . Nitazoxanide is an antiparasitic drug that is often used to treat parasitic infections such as giardiasis and cryptosporidiosis . Nitazoxanide Impurity 2 is a byproduct that is formed during the synthesis of nitazoxanide .

Molecular Structure Analysis

The molecular formula of Nitazoxanide Impurity 2 is C19H13N3O7S . It has a molecular weight of 427.4 g/mol . The chemical structure of Nitazoxanide Impurity 2 is similar to that of nitazoxanide, but it contains an additional functional group .Chemical Reactions Analysis

Nitazoxanide and its analogs have been studied for their chemical reactions . A stability-indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide in the presence of degradation products generated under forced alkaline hydrolysis .Physical and Chemical Properties Analysis

Nitazoxanide Impurity 2 shows limited aqueous solubility in the pH range of the gastrointestinal tract . It has a slight affinity for lipid components . The compounds are comprised of a thiazole ring with basic character and an amide group with acidic character; as a result they present ampholytic behavior .科学研究应用

硝唑尼达的抗病毒应用

硝唑尼达已被确认为一种首创的广谱抗病毒药物。它最初被开发为一种抗原虫剂,后来被重新用于治疗流感。临床试验表明,硝唑尼达可以缩短实验室确诊的流感患者的临床症状持续时间和病毒脱落。该药物对多种甲型和乙型流感病毒具有抑制作用,包括对神经氨酸酶抑制剂耐药的毒株。其机制涉及靶向病毒复制中涉及的宿主调节过程,使其成为在细胞培养试验中治疗流感以外的各种病毒感染(如呼吸道合胞病毒、冠状病毒、轮状病毒、诺如病毒、乙型和丙型肝炎、登革热、黄热病和 HIV)的宝贵候选药物 (Rossignol,2014)。

抗寄生虫功效

硝唑尼达已显示出对广谱原生动物和蠕虫的优异体外活性。其功效延伸至治疗贾第鞭毛虫和隐孢子虫属物种,使其成为抗寄生虫武器库中的重要补充。其对多种寄生虫的广谱活性强调了了解该药物所有方面的必要性,包括其杂质,以确保其应用中的安全性和有效性 (Fox & Saravolatz,2005)。

光降解和稳定性

已经研究了硝唑尼达在光降解等各种条件下的稳定性,以了解其保质期及其降解产物的重要性。光降解研究强调了保护药物免受光照以维持其功效的重要性。了解降解产物,包括“硝唑尼达杂质 2”,在药物开发中至关重要,以确保制剂在其保质期内保持有效和安全 (Malesuik 等,2009)。

作用机制

Target of Action

Nitazoxanide Impurity 2, like Nitazoxanide, is believed to have a broad-spectrum anti-infective property, affecting a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The primary targets of Nitazoxanide Impurity 2 are likely to be similar to those of Nitazoxanide, which include various enzymes and proteins involved in the energy metabolism of these organisms .

Mode of Action

The mode of action of Nitazoxanide Impurity 2 is thought to be similar to that of Nitazoxanide. The most widely accepted mechanism of Nitazoxanide is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membranes .

Biochemical Pathways

Nitazoxanide Impurity 2 is likely to affect the same biochemical pathways as Nitazoxanide. These include the PFOR cycle in anaerobic microbes, which is crucial for their energy metabolism . Additionally, Nitazoxanide has been found to inhibit both PI3K/AKT/mTOR/ULK1 and NQO1/mTOR/ULK1 signaling pathways . It is plausible that Nitazoxanide Impurity 2 may have similar effects on these pathways.

Pharmacokinetics

Nitazoxanide is well-tolerated with primarily mild gastrointestinal side effects and its bioavailability is substantially increased by food . It’s worth noting that Nitazoxanide’s major circulating species metabolites after oral administration are Deacetyl-N or tizoxanide (T) and its glucuronide (TG) .

Result of Action

The result of Nitazoxanide Impurity 2’s action is expected to be similar to that of Nitazoxanide, which includes the inhibition of the growth and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, and viruses . This leads to the effective treatment of gastrointestinal infections caused by these organisms .

Action Environment

The action environment of Nitazoxanide Impurity 2 is likely to be similar to that of Nitazoxanide. Nitazoxanide’s effectiveness can be influenced by factors such as the presence of food, which can substantially increase its bioavailability

安全和危害

未来方向

生化分析

Biochemical Properties

Nitazoxanide Impurity 2, like its parent compound Nitazoxanide, is believed to interact with a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses

Cellular Effects

Nitazoxanide, the parent compound, has been shown to modulate the survival, growth, and proliferation of a range of microorganisms . It’s plausible that Nitazoxanide Impurity 2 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Nitazoxanide, the parent compound, is believed to disrupt the energy metabolism in anaerobic microbes by inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .

Dosage Effects in Animal Models

The effects of Nitazoxanide Impurity 2 at different dosages in animal models are not well-documented. Nitazoxanide, the parent compound, has been studied in animal models. For instance, a single dose of 50 mg/kg of Nitazoxanide was found to be effective and safe for canine giardiasis .

Metabolic Pathways

Nitazoxanide, the parent compound, has been found to affect multiple biological processes such as protein phosphorylation, transmembrane receptor protein tyrosine kinase signaling pathway, and positive regulation of MAP kinase activity .

Transport and Distribution

Nitazoxanide, the parent compound, has been found to have limited aqueous solubility in the pH range of the gastrointestinal tract, indicating a slight affinity for lipid components .

Subcellular Localization

Nitazoxanide, the parent compound, has been found to co-localize with mitochondria, lysosomes, and endoplasmic reticulum .

属性

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTFKOYJBMIACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952686-58-7 | |

| Record name | 2-(((5-Nitro-2-thiazolyl)amino)carbonyl)phenyl 2-(acetyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952686587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((5-NITRO-2-THIAZOLYL)AMINO)CARBONYL)PHENYL 2-(ACETYLOXY)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6R68C9Y8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)

![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)

![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)

![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)

![[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid](/img/structure/B3174295.png)